6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

This triazolylmethyl-azetidine quinoxaline (CAS 2199162-75-7) offers a structurally differentiated scaffold for SAR expansion around quinoxaline cores. The methylene spacer between the azetidine and 1,2,3-triazole rings—absent in the directly linked analog CAS 2034620-14-7—modulates molecular flexibility, hydrogen-bonding capacity, and three-dimensional pharmacophore presentation. Procurement enables head-to-head comparison against directly linked analogs and exploration of novel chemical space distinct from patented quinoxaline series (e.g., ORL-1 modulators in US9290488B2). The triazole moiety, installed via CuAAC, supports downstream conjugation with affinity tags or fluorescent reporters. Confirm purity and shipping terms with supplier.

Molecular Formula C15H14N6O
Molecular Weight 294.318
CAS No. 2199162-75-7
Cat. No. B2456473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline
CAS2199162-75-7
Molecular FormulaC15H14N6O
Molecular Weight294.318
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)CN4C=CN=N4
InChIInChI=1S/C15H14N6O/c22-15(12-1-2-13-14(7-12)17-4-3-16-13)20-8-11(9-20)10-21-6-5-18-19-21/h1-7,11H,8-10H2
InChIKeyGMTKXYCMIVXDAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline (2199162-75-7): Procurement-Relevant Identity and Structural Context


The compound 6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline (CAS 2199162-75-7) is a heterocyclic small molecule comprising a quinoxaline core linked via a carbonyl bridge to an azetidine ring that bears a 1,2,3-triazole moiety through a methylene spacer [1]. This structural architecture places it within a broader class of azetidine-substituted quinoxalines and triazolylmethyl-azetidine conjugates that have been explored in medicinal chemistry for targets such as opioid receptor-like 1 (ORL-1) and matrix metalloproteinases [2]. Available public-domain information on this specific compound is limited to vendor catalog entries and cheminformatics database records, with no peer-reviewed primary research papers or patents identified that report its biological activity, physicochemical properties, or comparative performance data [1].

Why 6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline Cannot Be Replaced by Common In-Class Analogs


Within the chemical space of quinoxaline-azetidine conjugates, even subtle structural variations—such as the presence or absence of a methylene spacer between the azetidine and triazole rings, or the position of linkage on the quinoxaline core—can profoundly alter target binding, selectivity, and pharmacokinetic behavior. For instance, the directly linked analog (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone (CAS 2034620-14-7) differs from the target compound only by the omission of the methylene bridge, yet this single modification changes molecular flexibility, hydrogen-bonding capacity, and overall three-dimensional pharmacophore presentation . Similarly, azetidine-substituted quinoxalines described in US9290488B2 exhibit ORL-1 modulatory activity, but the patent's exemplified compounds do not include the 1,2,3-triazole-substituted azetidine scaffold, indicating distinct structure-activity relationship (SAR) territories [1]. Without direct comparative data, generic substitution risks selecting a compound with untested potency, unknown selectivity, or divergent physicochemical properties that could compromise experimental reproducibility or lead-optimization trajectories.

Quantitative Differentiation Evidence for 6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline (2199162-75-7)


Structural and Physicochemical Distinction from the Directly Linked Triazole-Azetidine Analog

The target compound contains a methylene (-CH₂-) spacer between the azetidine ring and the 1,2,3-triazole, whereas the closest commercially available analog, (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone (CAS 2034620-14-7), has the triazole directly attached to the azetidine. This structural difference results in a molecular formula of C₁₅H₁₄N₆O (MW 294.31) for the target versus C₁₄H₁₂N₆O (MW 280.29) for the analog, and alters the calculated rotatable bond count, topological polar surface area, and hydrogen-bond acceptor geometry [1]. No head-to-head biological or physicochemical comparison data for these two compounds are available in the public domain.

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Chemotype Differentiation from ORL-1 Patent Azetidine-Quinoxalines

Patent US9290488B2 discloses azetidine-substituted quinoxaline-type piperidine compounds as ORL-1 modulators; however, the exemplified compounds in the patent do not incorporate a 1,2,3-triazole ring attached via a methylene linker to the azetidine [1]. The target compound represents a distinct chemotype with a triazolylmethyl-azetidine motif that is absent from the patent's scope. No quantitative binding, functional, or ADME data for the target compound have been reported in the patent or in subsequent literature.

GPCR Modulation Opioid Receptor Pharmacology Patent SAR

Distinction from Quinoxaline-Azetidine Antibacterial Chemotypes

Several literature reports describe tetrazolo[1,5-a]quinoxaline-based azetidinones with in vitro antibacterial activity against E. coli and S. aureus [1]. These compounds contain a β-lactam (azetidinone) ring fused or linked to the quinoxaline scaffold, which is structurally and mechanistically distinct from the target compound's azetidine-carboxamide linkage. No quantitative antibacterial data are available for the target compound, and its azetidine ring lacks the electrophilic β-lactam carbonyl required for covalent penicillin-binding protein inhibition.

Antimicrobial Research Heterocyclic Chemistry Azetidinone Bioisosteres

Research Application Scenarios for 6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline (2199162-75-7) Based on Available Structural Evidence


Medicinal Chemistry Scaffold Hopping in Quinoxaline-Based Kinase or GPCR Programs

The target compound's triazolylmethyl-azetidine motif provides a distinct three-dimensional scaffold for medicinal chemistry teams seeking to explore novel chemical space around quinoxaline cores. When existing quinoxaline leads (e.g., ORL-1 modulators from US9290488B2 or CB1 antagonists from WO2007064566) encounter intellectual property constraints or suboptimal selectivity, this compound offers a structurally differentiated starting point for SAR expansion [1][2].

Click Chemistry-Derived Probe for Chemical Biology Target Identification

The 1,2,3-triazole ring installed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) makes this compound a potential candidate for further functionalization with affinity tags or fluorescent reporters. The methylene spacer between the azetidine and triazole may reduce steric hindrance at the triazole nitrogen, potentially facilitating downstream conjugation strategies compared to directly linked triazole-azetidine analogs [1].

Comparative Profiling Against Triazolylmethyl Azetidine MMP-2 Inhibitors

The triazolylmethyl-azetidine substructure has been investigated in the context of matrix metalloproteinase-2 (MMP-2) inhibition, as reported for related aziridine and azetidine conjugates [1]. The target compound extends this scaffold to the quinoxaline series and could serve as a comparator for structure-activity relationship studies exploring the impact of the quinoxaline carbonyl attachment on MMP-2 inhibitory potency and selectivity.

Quote Request

Request a Quote for 6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.